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molecular formula C11H18ClNO B3029173 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride CAS No. 56490-93-8

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Cat. No. B3029173
M. Wt: 215.72 g/mol
InChI Key: BXOCBNXPOIPDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04276304

Procedure details

A mixture of 812 mg of 1-(4-methoxyphenyl)-1-chloro-2-methyl-2-nitropropane, 2 ml of acetic acid, 150 mg of platinum dioxide and 20 ml of 1,2-dimethoxyethane is stirred at 20° C. for 2 hours in hydrogen gas atmosphere under 70 atmospheres, and then at 45° C. for 4.5 hours under 68-65 atmospheres, and then at 80° C. for 14 hours under 68 atmospheres. After cooling, the reaction mixture is filtered to remove insoluble materials, and said insoluble materials are washed with ethanol and water, successively. The filtrate and the washing are combined, and the combined solution is evaporated to remove solvent. Cold 10% hydrochloric acid is added to the residue (brown oil), and the mixture is extracted with chloroform. The aqueous layer is alkalized with 10% sodium hydroxide under cooling, and then extracted with benzene. The extract is washed with water and a saturated sodium chloride solution, successively. The washed extract is dried and then evaporated to remove solvent. The residue (colorless oil, 460 mg) is dissolved in 2 ml of isopropylalcohol. 4 ml of ether containing hydrogen chloride (27 g/500 ml) are added to the isopropylalcohol solution, and said solution is allowed to stand. The crystalline precipitates are collected by filtration, washed with ether, and then recrystallized from isopropylalcohol. 400 mg of α,α-dimethyl-4-methoxyphenethylamine hydrochloride are thereby obtained as colorless plates.
Name
1-(4-methoxyphenyl)-1-chloro-2-methyl-2-nitropropane
Quantity
812 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([Cl:16])[C:10]([CH3:15])([N+:12]([O-])=O)[CH3:11])=[CH:5][CH:4]=1.C(O)(=O)C.COCCOC>[H][H].[Pt](=O)=O>[ClH:16].[CH3:15][C:10]([NH2:12])([CH3:11])[CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:5.6|

Inputs

Step One
Name
1-(4-methoxyphenyl)-1-chloro-2-methyl-2-nitropropane
Quantity
812 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(C)([N+](=O)[O-])C)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 80° C. for 14 hours under 68 atmospheres
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
WASH
Type
WASH
Details
are washed with ethanol and water
CUSTOM
Type
CUSTOM
Details
the combined solution is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
Cold 10% hydrochloric acid is added to the residue (brown oil)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The extract is washed with water
EXTRACTION
Type
EXTRACTION
Details
The washed extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue (colorless oil, 460 mg) is dissolved in 2 ml of isopropylalcohol
ADDITION
Type
ADDITION
Details
4 ml of ether containing hydrogen chloride (27 g/500 ml)
ADDITION
Type
ADDITION
Details
are added to the isopropylalcohol solution
CUSTOM
Type
CUSTOM
Details
The crystalline precipitates
FILTRATION
Type
FILTRATION
Details
are collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropylalcohol

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
Cl.CC(CC1=CC=C(C=C1)OC)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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